4'-Hydroxy-2,4-dimethoxychalcone

Übersicht

Beschreibung

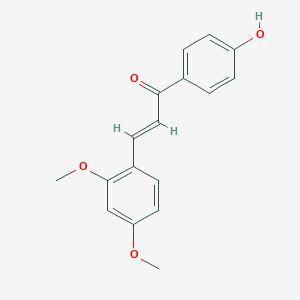

4'-Hydroxy-2,4-dimethoxychalcone (CAS: 151135-64-7) is a naturally occurring chalcone derivative isolated from the resin of Dracaena cochinchinensis (commonly known as red resin herb or dragon's blood). Its molecular formula is C₁₇H₁₆O₄, with a molecular weight of 284.31 g/mol. Structurally, it features a hydroxyl group at the 4' position and methoxy groups at the 2 and 4 positions on the aromatic rings (Figure 1).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy-2,4-dimethoxychalcone can be achieved through various methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-hydroxyacetophenone with 2,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for 4’-Hydroxy-2,4-dimethoxychalcone are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4’-Hydroxy-2,4-Dimethoxychalcon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können das Chalcon in Dihydrochalcon-Derivate umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können an den aromatischen Ringen auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Hydrierung mit Palladium auf Kohle (Pd/C) oder Natriumborhydrid (NaBH4).

Substitution: Halogenierung mit Brom oder Chlorierung mit Chlorgas in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte:

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von Dihydrochalconen.

Substitution: Bildung von halogenierten Chalconen.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Bioactive Compounds

4'-Hydroxy-2,4-dimethoxychalcone serves as a precursor for synthesizing other bioactive chalcones and flavonoids. Its unique structure allows for various chemical modifications, facilitating the development of compounds with enhanced biological activities. The Claisen-Schmidt condensation reaction is commonly employed for its synthesis, involving the reaction of 4-hydroxyacetophenone with 2,4-dimethoxybenzaldehyde in the presence of a base like sodium hydroxide or potassium hydroxide.

Biological Applications

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects by inhibiting the secretion of inflammatory cytokines. This activity is crucial for developing treatments for inflammatory diseases. Studies have shown that it can modulate pathways involved in inflammation, oxidative stress, and cellular proliferation .

Antimicrobial Activity

The compound has demonstrated promising antibacterial and antifungal properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. For instance, its antibacterial activity was assessed using the disc diffusion method against Staphylococcus aureus and Escherichia coli, revealing notable inhibition zones .

Anticancer Potential

In vitro studies have indicated that this compound can reduce cell viability in cancer cell lines. It affects cell cycle progression and induces apoptosis through various mechanisms, making it a candidate for anticancer drug development .

Medical Applications

Antimalarial Activity

The compound has exhibited antimalarial properties, making it a potential candidate for developing new antimalarial drugs. Its efficacy against malaria parasites highlights its importance in addressing this global health issue .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has a half-life of approximately 1.94 hours and reaches peak concentration (Cmax) of 158 ng/mL when administered orally at a dose of 160 mg/kg in mice. Understanding its pharmacokinetics is essential for optimizing dosage regimens in therapeutic applications.

Industrial Applications

Natural Product Libraries

In the pharmaceutical industry, this compound can be utilized in developing natural product libraries for drug discovery. Its diverse biological activities make it a valuable compound for screening programs aimed at identifying new therapeutic agents .

Wirkmechanismus

The mechanism of action of 4’-Hydroxy-2,4-dimethoxychalcone involves multiple pathways :

Antimalarial Activity: Inhibits the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways.

Antibacterial and Antifungal Activity: Disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.

Anti-inflammatory Activity: Inhibits the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6).

Vergleich Mit ähnlichen Verbindungen

Key Pharmacological Properties :

- Antimalarial Activity : Exhibits IC₅₀ values of 4.2 µM (against Plasmodium falciparum D6 strain) and 4.8 µM (W2 strain).

- Pharmacokinetics : In ICR mice, oral administration (160 mg/kg) showed a half-life (T₁/₂) of 1.94 hours , a maximum plasma concentration (Cₘₐₓ) of 158 ng/mL , and an AUC of 384 ng·h/mL .

- Solubility: Soluble in DMSO, ethanol, and DMF; optimal storage at -20°C for long-term stability.

Comparison with Structurally Similar Chalcones

Structural Analogs and Substitution Patterns

Chalcones with variations in hydroxyl/methoxy group positions or additional substituents exhibit distinct biological activities:

Antiparasitic and Antimicrobial Effects

- This compound : Demonstrates potent antimalarial activity (IC₅₀: 4.2–4.8 µM).

- 2',4'-Dichloro-4-hydroxy-3-methoxychalcone : Exhibits cytotoxicity with LC₅₀ = 20.04 ppm and IC₅₀ = 26.10 ppm .

- Flavokawain B : Primarily studied for anticancer activity (e.g., inhibition of Akt signaling).

Enzyme Inhibition

- This compound: No reported toxicity in mutagenicity or tumorigenicity assays.

- 6'-Hydroxy-2',3',4'-trimethoxychalcone: Binds COX-2 with higher affinity than celecoxib (a known COX-2 inhibitor).

- 3-(3,4-Dihydroxybenzyl)-3',4',6-trihydroxy-2,4-dimethoxychalcone : Inhibits acetylcholinesterase (AChE) with a binding energy of -77.46 kcal/mol .

Anticancer Potential

- Flavokawain B : Induces apoptosis in cancer cells (e.g., OVCAR-8) via ROS generation (IC₅₀ = 7.92 µM ).

- 4,2'-Dihydroxy-4'-methoxychalcone : Shows antioxidant activity in DPPH assays.

Pharmacokinetic and Toxicity Profiles

Discussion and Implications

This compound distinguishes itself through its balanced antimalarial efficacy and low toxicity profile compared to analogs like dichamanetin or grandifloracin. Structural modifications, such as chlorine substitution (e.g., 2',4'-dichloro analog), enhance cytotoxicity but may compromise safety. Flavokawain B and COX-2-targeting chalcones highlight the versatility of methoxy/hydroxyl group positioning in optimizing bioactivity.

Biologische Aktivität

4'-Hydroxy-2,4-dimethoxychalcone is a naturally occurring chalcone derivative primarily isolated from the plant Bidens biternata and the red herbal resin of Dracaena cochinchinensis. This compound has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the chalcone family, characterized by a basic structure comprising two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of hydroxyl and methoxy groups contributes to its bioactivity.

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies indicate that it has the highest anticancer activity among the isolated compounds from Bidens biternata, with an LD50 value of 236.7 µg/mL. It induces apoptosis in various cancer cell lines through multiple mechanisms:

- Mitochondrial Pathway : The compound affects mitochondrial membrane potential and regulates pro-apoptotic proteins such as p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G1 phase in certain cancer cell lines .

2. Anti-inflammatory Properties

This compound possesses potent anti-inflammatory effects. It inhibits the production of inflammatory cytokines and enzymes such as iNOS and COX-2 in LPS-stimulated RAW264.7 macrophages. Notably, it reduced iNOS expression by 83.15% and COX-2 expression by 10.8% at a concentration of 20 μM .

Mechanisms :

- NF-κB Pathway : The compound downregulates NF-κB activation, which is crucial for the expression of various inflammatory mediators .

3. Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity against various pathogens:

- Antibacterial : Effective against both Gram-positive and Gram-negative bacteria.

- Antifungal : Demonstrated inhibitory effects against fungi like Candida albicans with MIC values as low as 3.90 μg/mL .

Pharmacokinetics

In pharmacokinetic studies involving ICR mice, this compound showed a half-life (T1/2) of 1.94 hours and a peak concentration (Cmax) of 158 ng/mL after oral administration at a dose of 160 mg/kg.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : A study focused on its efficacy against triple-negative breast cancer (TNBC) cells indicated that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

- Skin Health : Preliminary tests have suggested that derivatives of this chalcone could serve as functional ingredients in cosmeceuticals due to their anti-inflammatory properties without adverse skin reactions .

Data Summary

Q & A

Basic Research Questions

Q. What are the validated natural sources and isolation protocols for 4'-Hydroxy-2,4-dimethoxychalcone?

The compound is primarily isolated from the red resin of Dracaena cochinchinensis (Dragon’s Blood), a traditional medicinal plant. Standard isolation involves solvent extraction (e.g., chloroform, ethyl acetate) followed by chromatographic purification using silica gel or HPLC. Polar solvents like methanol are avoided to prevent co-extraction of hydrophilic impurities. Structural confirmation requires NMR (¹H/¹³C) and MS analysis .

Q. Which analytical methods ensure purity and structural integrity of this compound in research settings?

High-performance liquid chromatography (HPLC) with UV detection at 280 nm is standard for purity assessment (>98% by area normalization). Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, HSQC) confirms structural features, such as the chalcone backbone and methoxy/hydroxy substituents. Mass spectrometry (MS) using ESI+ mode verifies the molecular ion peak at m/z 270.28 (C₁₆H₁₄O₄). Solubility in DMSO or chloroform is critical for sample preparation .

Q. What in vitro assays are recommended for preliminary evaluation of its antimicrobial activity?

Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). For antifungal activity against Candida spp., employ Sabouraud dextrose agar with fluconazole as a positive control. Anti-protozoal activity (e.g., Plasmodium falciparum) is assessed via lactate dehydrogenase assay (IC₅₀ values reported as low as 0.39 μg/mL). Include cytotoxicity controls (e.g., Vero cells) to differentiate specific activity from general toxicity .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for scalability and yield?

A two-step Claisen-Schmidt condensation is typical:

- Step 1 : React 2,4-dimethoxyacetophenone with 4-hydroxybenzaldehyde in ethanol under basic conditions (KOH, 60°C, 12 hrs).

- Step 2 : Oxidative cyclization using iodine (5 mol%) in DMSO at 80°C for 6 hrs enhances yield (up to 72%). Purify via recrystallization (ethanol:water, 3:1) and validate by TLC (Rf = 0.45 in hexane:ethyl acetate, 7:3). Replace traditional column chromatography with preparative HPLC for higher throughput .

Q. What molecular mechanisms explain its dual pro-apoptotic and antioxidant effects?

- Pro-apoptotic : In OVCAR-8 ovarian cancer cells, the compound induces ROS generation (measured via DCFH-DA assay), activating the intrinsic apoptotic pathway (caspase-9/caspase-3 cleavage). Akt phosphorylation is inhibited (IC₅₀ = 7.92 μM), confirmed by Western blot .

- Antioxidant : In non-malignant cells, it scavenges free radicals (DPPH assay, IC₅₀ = 8.3 μM) via the 4'-hydroxy group, acting as a hydrogen donor. Molecular docking shows strong binding to Nrf2 (Keap1-Nrf2-ARE pathway), upregulating SOD and catalase .

Q. How can contradictory bioactivity data across studies be systematically addressed?

Contradictions in IC₅₀ values (e.g., anti-malarial vs. cytotoxic effects) may arise from:

- Assay variability : Standardize protocols (e.g., parasite strain, incubation time).

- Compound stability : Test degradation in culture media (HPLC monitoring).

- Cell line specificity : Compare activity in multiple models (e.g., HepG2 vs. MCF-7). Use meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers .

Q. What experimental designs are optimal for evaluating anti-parasitic efficacy in vivo?

- Murine malaria model : Infect BALB/c mice with Plasmodium berghei, administer 10–50 mg/kg/day orally for 7 days. Measure parasitemia via Giemsa-stained blood smears.

- Schistosomiasis model : Treat Schistosoma mansoni-infected mice with 20 mg/kg/day. Assess worm burden and egg count in liver/lungs. Include pharmacokinetic analysis (LC-MS/MS) to correlate efficacy with plasma concentrations .

Q. Methodological Notes

- Data Validation : Cross-reference biological activity with purity (HPLC ≥95%) to exclude false positives from impurities.

- Negative Controls : Use chalcone derivatives lacking the 4'-hydroxy group (e.g., 2,4-dimethoxychalcone) to confirm structure-activity relationships.

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (p < 0.05).

Eigenschaften

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11,18H,1-2H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEYYODFMSUKGY-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.